molecular formula C7H12N4O B14772584 1-(4-Azidopiperidin-1-yl)ethan-1-one

1-(4-Azidopiperidin-1-yl)ethan-1-one

Cat. No.: B14772584
M. Wt: 168.20 g/mol
InChI Key: IGLRYELUXSFVHU-UHFFFAOYSA-N
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Description

1-(4-Azidopiperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C7H12N4O. It is characterized by the presence of an azido group attached to a piperidine ring, which is further connected to an ethanone moiety.

Preparation Methods

The synthesis of 1-(4-Azidopiperidin-1-yl)ethan-1-one typically involves the reaction of piperidine derivatives with azide compounds under controlled conditions. Industrial production methods may involve similar reaction pathways but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Azidopiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Azidopiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in bioconjugation techniques, where it serves as a linker molecule for attaching biomolecules to various surfaces or other biomolecules.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Azidopiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, leading to various biochemical effects. The azido group is known to participate in click chemistry reactions, which are widely used in bioconjugation and drug development. The compound’s ability to form stable triazole linkages through cycloaddition reactions is a key aspect of its mechanism of action .

Comparison with Similar Compounds

1-(4-Azidopiperidin-1-yl)ethan-1-one can be compared with other azido-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and make it suitable for a wide range of applications .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

1-(4-azidopiperidin-1-yl)ethanone

InChI

InChI=1S/C7H12N4O/c1-6(12)11-4-2-7(3-5-11)9-10-8/h7H,2-5H2,1H3

InChI Key

IGLRYELUXSFVHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)N=[N+]=[N-]

Origin of Product

United States

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